

Introduction: The Strategic Value of the 1-Indanone Scaffold

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Compound of Interest

Compound Name: 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1523837

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The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its rigid bicyclic framework is frequently utilized in the design of agents targeting central nervous system disorders, cancer, and inflammatory conditions.[1][2] Derivatives of 1-indanone have found application as antiviral agents, anticancer drugs, and pharmaceuticals for treating Alzheimer's disease.[1][3] The strategic functionalization of this core allows for the precise modulation of pharmacological properties.

6-bromo-4-fluoro-1-indanone is a particularly valuable synthetic intermediate. It combines the reactive handles of a ketone, an activated aromatic system, a bromine atom primed for cross-coupling, and a fluorine atom to modulate electronic properties and metabolic stability. This guide, written from the perspective of a Senior Application Scientist, elucidates the reactivity profile of this versatile building block, providing both mechanistic insights and practical, field-proven protocols.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use.

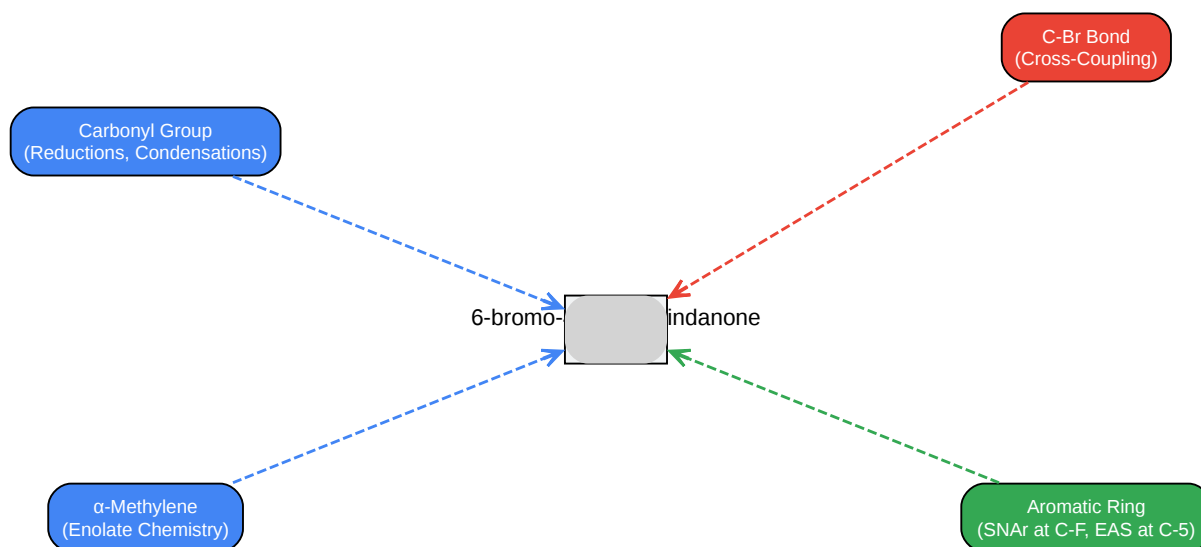
Property	Value	Source
CAS Number	881189-74-8	[4]
Molecular Formula	C ₉ H ₆ BrFO	[5]
Molecular Weight	231.05 g/mol	N/A
Appearance	Typically an off-white to yellow solid	N/A
Melting Point	Not widely reported, requires experimental determination	N/A

Spectroscopic Signatures (Predicted):

- ¹H NMR:** Protons on the aromatic ring will appear as doublets or doublets of doublets, with coupling constants characteristic of ortho and meta relationships, further split by the fluorine atom. The two methylene groups adjacent to the carbonyl (α) and on the aromatic ring (benzylic) will typically appear as distinct triplets or multiplets in the aliphatic region.
- ¹³C NMR:** The carbonyl carbon will exhibit a characteristic downfield shift (>190 ppm). Carbons bonded to fluorine will show a large one-bond C-F coupling constant, while carbons two or three bonds away will show smaller couplings. The carbon attached to bromine will also have a distinct chemical shift.
- IR Spectroscopy:** A strong absorption band corresponding to the C=O stretch of the ketone will be prominent, typically in the range of 1680-1710 cm⁻¹. C-F and C-Br stretching vibrations will also be present in the fingerprint region.

Core Reactivity Analysis: A Multi-faceted Profile

The reactivity of 6-bromo-4-fluoro-1-indanone can be dissected by considering its three primary reactive zones: the carbonyl group, the α -methylene position, and the aromatic ring.



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Caption: Key reactive sites on the 6-bromo-4-fluoro-1-indanone scaffold.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic attack. The electron-withdrawing effects of the fluorine and bromine atoms on the aromatic ring enhance the electrophilicity of the carbonyl carbon compared to unsubstituted 1-indanone.[6]

- **Reduction:** The ketone can be readily reduced to the corresponding alcohol, 6-bromo-4-fluoro-1-indanol, using standard reducing agents like sodium borohydride (NaBH_4). This transformation is often a key step in modifying the core for biological targets.[7]
- **Condensation Reactions:** The carbonyl group can participate in aldol-type and Knoevenagel condensations to form new carbon-carbon bonds at the α -position, often leading to the synthesis of 2-benzylidene-1-indanones, a class of compounds investigated for potent cytotoxicity against cancer cell lines.[1]

Reactions at the α -Methylene Position

The protons on the carbon adjacent to the carbonyl (C-2) are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then react with various electrophiles.

- **Halogenation:** In the presence of an acid catalyst and a halogen source (e.g., Br₂), the enol form can be halogenated to yield 2-bromo-6-bromo-4-fluoro-1-indanone.
- **Alkylation & Acylation:** Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the enolate can be generated cleanly and subsequently alkylated or acylated, providing a route to 2-substituted indanones.

Transformations of the Aromatic Core

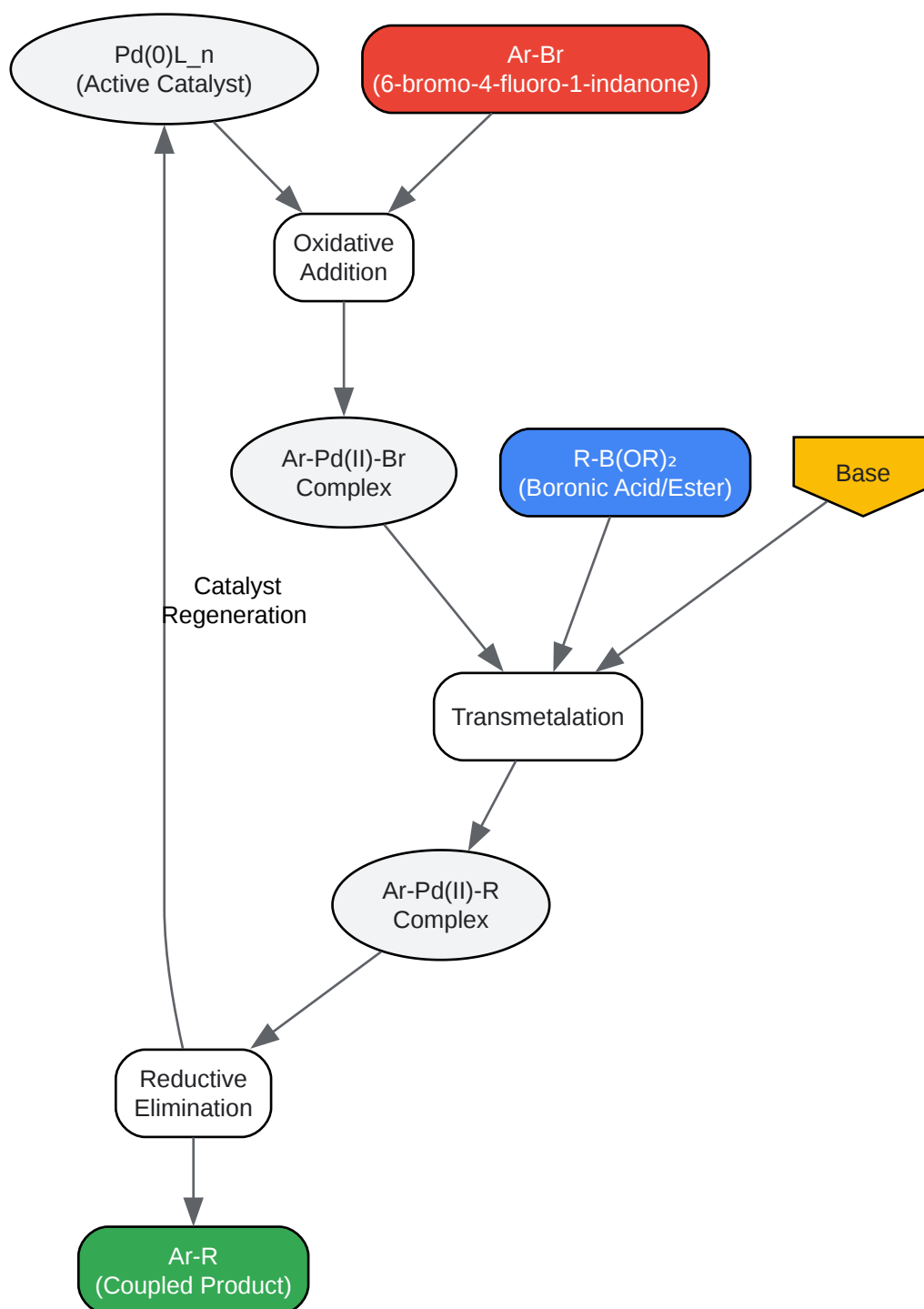
The substituted benzene ring offers the most diverse and synthetically valuable avenues for elaboration, primarily through palladium-catalyzed cross-coupling and substitution reactions.

The carbon-bromine bond is the most versatile handle on this molecule for building molecular complexity. Palladium-catalyzed cross-coupling reactions provide powerful and modular methods for forming C-C, C-N, and C-O bonds under relatively mild conditions, a cornerstone of modern pharmaceutical synthesis.^{[8][9]}

Common Cross-Coupling Reactions:

- **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters to form biaryl structures or introduce alkyl groups. This is one of the most robust and widely used cross-coupling methods.^[10]
- **Sonogashira Coupling:** Coupling with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups.
- **Heck-Mizoroki Reaction:** Reaction with alkenes to form substituted styrenyl-type systems.
- **Buchwald-Hartwig Amination:** Coupling with amines (primary or secondary) to form aniline derivatives, a critical transformation for accessing many classes of bioactive molecules.

The choice of catalyst, ligand, base, and solvent is crucial for success and must be optimized for each substrate class. The general catalytic cycle is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.



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Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

While the C-Br bond is the primary site for palladium catalysis, the C-F bond can be susceptible to nucleophilic aromatic substitution (S_NAr). The strong electron-withdrawing effect of the

adjacent carbonyl group activates the C-4 position for attack by potent nucleophiles (e.g., alkoxides, thiolates, amines).[11] However, these reactions often require forcing conditions (high temperatures, strong bases) and may compete with reactions at the carbonyl group. Recent studies suggest that many S_NAr reactions may proceed through a concerted mechanism rather than the classic two-step addition-elimination pathway.[12]

Further substitution on the aromatic ring via EAS is challenging due to the deactivating nature of all three substituents (bromo, fluoro, and the acyl group of the indanone). However, if forced, the regiochemical outcome is dictated by the directing effects of the existing groups.[13][14]

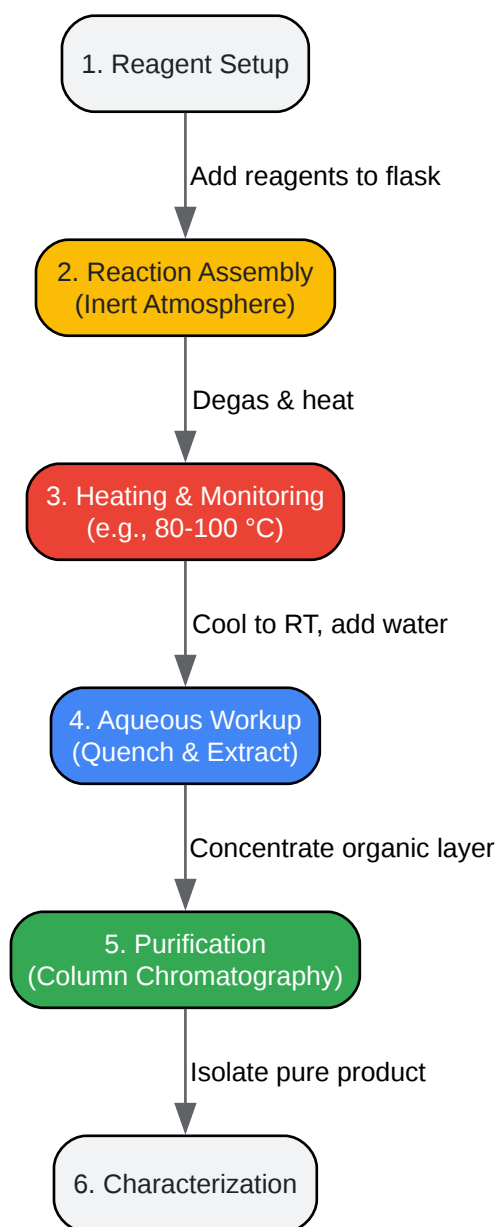
- Fluoro Group: Ortho-, para-directing (directs to C-3 and C-5).
- Bromo Group: Ortho-, para-directing (directs to C-5 and C-7).
- Acyl Group (ring junction): Meta-directing (directs to C-5 and C-7).

The C-5 position is electronically favored as it is ortho to the fluorine, para to the bromine, and meta to the deactivating acyl group. Therefore, any potential EAS reaction (e.g., nitration, further halogenation) would be expected to occur predominantly at this position, though yields are likely to be low.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for the synthesis of a 6-aryl-4-fluoro-1-indanone derivative, a common transformation leveraging the C-Br bond.

Objective: To synthesize 4-fluoro-6-(4-methoxyphenyl)-1-indanone.



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Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

- 6-bromo-4-fluoro-1-indanone (1.0 equiv)
- 4-Methoxyphenylboronic acid (1.2 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

- Potassium Carbonate (K_2CO_3), anhydrous (3.0 equiv)
- 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

Procedure:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-4-fluoro-1-indanone, 4-methoxyphenylboronic acid, and potassium carbonate.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.
- Reagent Addition: Under a positive pressure of inert gas, add the catalyst, Pd(dppf)Cl₂. Then, add the degassed dioxane/water solvent mixture via syringe.
- Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
- Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[\[15\]](#)[\[16\]](#)

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.[16]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][18]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

This molecule is classified as causing skin and serious eye irritation and may cause respiratory irritation.[16][17][18] Refer to the full Safety Data Sheet (SDS) before use.

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